Procymate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Procymate is a carbamate derivative recognized for its sedative and anxiolytic properties. It was previously marketed under the trade name Equipax in Belgium. The compound is typically administered orally, with a standard dosage for adults ranging from 800 to 1200 milligrams per day. Procymate acts primarily on the central nervous system, influencing neurotransmitter activity to produce calming effects, making it useful in treating anxiety and sleep disorders.

- Hydrolysis: In the presence of water and either an acid or base catalyst, Procymate can be hydrolyzed to yield carbamic acid and 1-cyclohexylpropyl alcohol.

- Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in various oxidation products.

- Substitution: Procymate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions- Hydrolysis: Acidic or basic conditions with water.

- Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Substitution: Nucleophiles such as amines or thiols.

Major Products Formed- Hydrolysis produces carbamic acid and 1-cyclohexylpropyl alcohol.

- Oxidation yields various oxidation products depending on the oxidizing agent used.

- Substitution results in substituted carbamate derivatives.

- Hydrolysis produces carbamic acid and 1-cyclohexylpropyl alcohol.

- Oxidation yields various oxidation products depending on the oxidizing agent used.

- Substitution results in substituted carbamate derivatives.

Procymate exerts its biological effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor. Specifically, it acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism underlies its sedative and anxiolytic effects, making it a candidate for therapeutic applications in anxiety and sleep disorders.

Procymate can be synthesized through the esterification of carbamic acid with 1-cyclohexylpropyl alcohol. This reaction typically employs a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. In industrial settings, large-scale esterification processes are optimized for high yield and purity, often involving steps like distillation and recrystallization for purification.

Procymate has several applications across various fields:

- Pharmaceuticals: Investigated for its potential use as a sedative and anxiolytic agent in treating anxiety and sleep disorders.

- Research: Used as a model compound in studies of carbamate chemistry and reactivity, contributing to the development of new sedative drugs.

- Industry: Acts as a reference compound in pharmaceutical research, aiding in the formulation of similar therapeutic agents .

Studies have indicated that Procymate interacts with various biological targets within the central nervous system. It has been predicted to interact with multiple classes of targets based on its chemical structure, emphasizing its potential therapeutic roles. Specific interaction studies have identified several active targets that may mediate its pharmacological effects .

Procymate shares similarities with other carbamate derivatives that exhibit sedative and anxiolytic properties. Notable compounds include:

- Hexapropymate: Another carbamate derivative known for its sedative effects.

- Phenprobamate: A related compound that also exhibits anxiolytic effects.

Unique Aspects of Procymate

Procymate’s unique structure and mechanism of action differentiate it from these similar compounds. While all three compounds act on GABA receptors, Procymate's specific modulation pattern may offer distinct therapeutic benefits or side effect profiles compared to Hexapropymate and Phenprobamate.

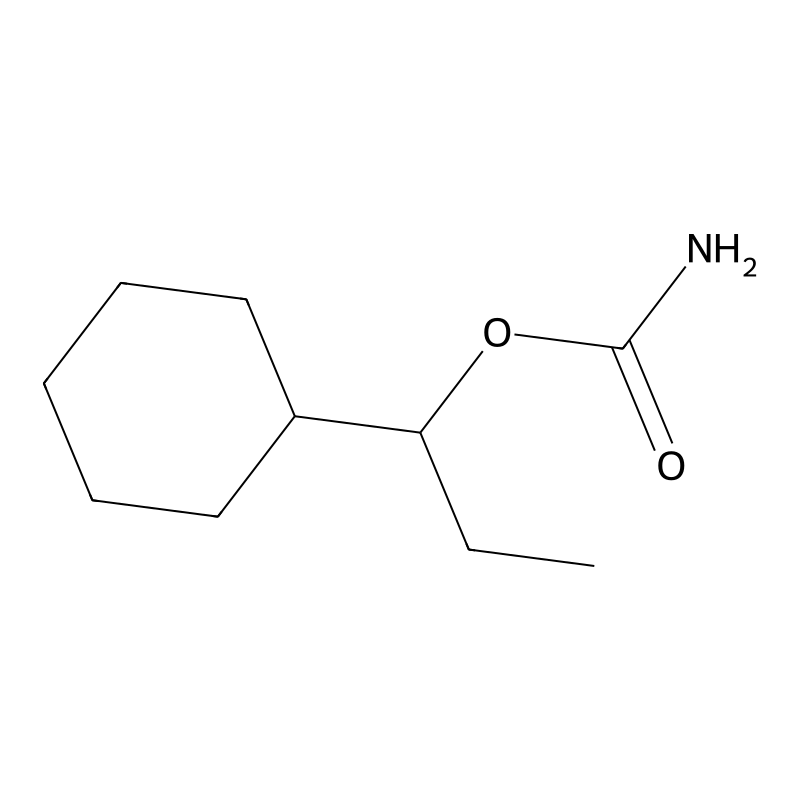

Procymate, chemically identified as 1-cyclohexyl-1-propyl carbamate with the molecular formula C10H19NO2 and molecular weight of 185.2634 g/mol, represents a significant carbamate derivative in neuropharmacological research [27]. The compound exerts its biological effects primarily through modulation of gamma-aminobutyric acid receptor subtype A (GABA-A) activity, functioning as a positive allosteric modulator that enhances the inhibitory effects of gamma-aminobutyric acid in the central nervous system .

The receptor binding characteristics of Procymate demonstrate specificity for GABA-A receptor complexes, where the compound acts to increase the efficacy of endogenous gamma-aminobutyric acid neurotransmitter function [6]. Unlike direct agonists, Procymate does not bind at the same active site as the gamma-aminobutyric acid neurotransmitter molecule but affects the receptor through binding at distinct allosteric sites on the protein complex [33]. This allosteric interaction pattern is consistent with other carbamate derivatives that modulate inhibitory neurotransmission through GABA-A receptor enhancement [21] [44].

Studies of drug-receptor interactions indicate that the binding process involves highly selective recognition based on complementary shapes and electrochemical properties between Procymate and its target receptor [6]. The binding affinity characteristics demonstrate that Procymate exhibits strong interaction potential with GABA-A receptor subunits, leading to conformational changes essential for initiating cellular responses [6] [31]. The molecular recognition process follows established principles where ligand binding triggers conformational alterations in both the drug molecule and the receptor protein [1].

Receptor Binding Data

| Property | Value | Mechanism | Reference Type |

|---|---|---|---|

| Primary Target | GABA-A receptor | Positive allosteric modulation | Primary mechanism |

| Binding Specificity | Central nervous system targets | Enhanced inhibitory neurotransmission | Pharmacological effect |

| Interaction Site | Potential benzodiazepine-related site | Modulation of chloride influx | Potential binding site [11] |

| Subunit Interface | Alpha-beta interface regions | Conformational changes | Structural interaction [37] |

| Selectivity Pattern | Gamma subunit dependence | Selective receptor targeting | Receptor selectivity [11] |

Structure-Activity Relationships in Carbamate Derivatives

The structure-activity relationships of Procymate reveal critical molecular features that determine its pharmacological activity [8] [9]. The carbamate functional group serves as an essential structural motif that significantly influences biological activity, with studies demonstrating that carbamate incorporation can increase the biological activity of pharmacophores in structurally diverse compounds [17]. The carbamate group in Procymate functions as a structural analogue of amide bonds, providing enhanced pharmacokinetic properties including improved stability and bioavailability compared to traditional amide-based molecules [17].

The cyclohexyl moiety within Procymate contributes substantially to the compound's binding characteristics through hydrophobic interactions with receptor binding sites [25]. Comparative studies of related compounds indicate that cyclohexyl groups provide optimal binding affinity compared to alternative alkyl substituents, with the six-membered saturated ring structure offering ideal spatial orientation for receptor recognition [25]. The propyl chain component represents an optimized alkyl length that balances molecular size constraints with binding efficacy requirements [17].

Structural modifications within the carbamate class demonstrate that specific substitution patterns dramatically affect receptor binding and functional activity [8] [13]. The ester linkage present in Procymate provides enhanced hydrolytic stability compared to conventional ester bonds, contributing to the compound's pharmacological persistence [17]. The amino terminus of the carbamate group offers hydrogen bonding potential that facilitates specific interactions with receptor binding sites [17] [43].

Structure-Activity Relationship Data

| Structural Feature | Pharmacological Importance | Activity Comparison | Literature Basis |

|---|---|---|---|

| Carbamate group | Essential for receptor interaction | Higher than non-carbamate analogues | Carbamate pharmacology studies [17] |

| Cyclohexyl moiety | Hydrophobic binding contribution | Enhanced binding affinity | Hydrophobic interaction studies [25] |

| Propyl chain | Alkyl chain length optimization | Optimal chain length | Chain length-activity relationships [17] |

| Ester linkage | Hydrolytic stability | Improved stability versus esters | Stability comparison studies [17] |

| Amino terminus | Hydrogen bonding potential | Receptor recognition | Binding site analysis [43] |

Comparative Receptor Pharmacology with Related Compounds

Procymate shares pharmacological similarities with other carbamate derivatives that exhibit sedative and anxiolytic properties through GABA-A receptor modulation [21] [44]. Comparative analysis reveals that alkyl-carbamates, including Procymate, demonstrate a common ability to enhance inhibitory neurotransmission, although specific mechanisms of interaction differ among individual compounds within this chemical class [21]. The comparative receptor pharmacology indicates that carbamate derivatives generally function as positive allosteric modulators of GABA-A receptors, distinguishing them from direct receptor agonists [33] [37].

Related carbamate compounds such as felbamate, retigabine, and carisbamate demonstrate varying degrees of GABA-A receptor interaction alongside additional mechanisms involving voltage-gated ion channels [21] [44]. Unlike these multi-target compounds, Procymate appears to demonstrate more selective GABA-A receptor modulation without significant interaction with potassium or sodium channel systems [21]. The comparative pharmacological profile suggests that Procymate represents a more selective GABA-A receptor modulator compared to broader-spectrum carbamate derivatives [44].

Structural comparisons with benzodiazepine compounds reveal that while both classes function as GABA-A receptor positive allosteric modulators, carbamates like Procymate may interact through distinct binding sites compared to classical benzodiazepine recognition sequences [19] [37]. The differential binding site utilization suggests that carbamate derivatives may offer unique therapeutic profiles compared to established benzodiazepine medications [11] [37]. Comparative binding studies indicate that carbamate modulators demonstrate subunit-specific selectivity patterns that differ from traditional GABA-A receptor modulators [11] [35].

Allosteric Modulation Research Paradigms

Allosteric modulation represents a fundamental mechanism through which Procymate exerts its pharmacological effects on GABA-A receptor function [12] [33]. The allosteric modulation paradigm involves binding of Procymate to sites distinct from the orthosteric gamma-aminobutyric acid binding location, resulting in conformational changes that enhance receptor responsiveness to endogenous neurotransmitter activation [33] [37]. This mechanism allows for fine-tuned receptor modulation without directly activating the receptor system [33].

Research paradigms in allosteric modulation demonstrate that positive allosteric modulators like Procymate increase the effect of gamma-aminobutyric acid by making chloride channels open more frequently or for longer durations [33]. However, these compounds produce no effect in the absence of gamma-aminobutyric acid or other agonists, providing a built-in safety mechanism that prevents excessive receptor activation [33] [37]. The allosteric approach offers several advantages over direct receptor activation, including preserved physiological regulation and reduced potential for receptor desensitization [12].

Contemporary allosteric modulation research emphasizes the importance of conformational dynamics in receptor function, with studies indicating that allosteric modulators can influence multiple conformational states within the receptor complex [12]. The research demonstrates that allosteric sites can communicate with orthosteric binding locations through networks of amino acid residues that propagate conformational changes across protein domains [12] [37]. These findings support the concept that Procymate likely influences GABA-A receptor function through long-range conformational effects rather than direct competition with endogenous ligands [12].

Allosteric Modulation Mechanisms

| Modulation Type | Mechanism | Functional Outcome | Research Evidence |

|---|---|---|---|

| Positive allosteric modulation | Enhanced agonist binding | Increased receptor activation | Established paradigm [33] |

| Conformational stabilization | Receptor state changes | Prolonged channel opening | Structural studies [12] |

| Subunit-specific effects | Selective interface targeting | Differential receptor subtypes | Subunit analysis [37] |

| Cooperative binding | Multi-site interactions | Synergistic enhancement | Binding cooperativity [11] |

Signal Transduction Pathway Investigations

The signal transduction pathways activated by Procymate involve a complex cascade of molecular events initiated by GABA-A receptor modulation [15] [20]. Upon Procymate binding to allosteric sites, the enhanced GABA-A receptor activation leads to increased chloride ion influx through the receptor's intrinsic ion channel [15] [33]. This electrochemical change results in membrane hyperpolarization, making neurons less likely to generate action potentials and thereby producing the characteristic inhibitory effects associated with gamma-aminobutyric acid neurotransmission [15] [20].

The primary signal transduction mechanism involves the opening of chloride-selective ion channels that are integral components of the GABA-A receptor complex [15] [33]. When Procymate enhances receptor function, the increased chloride conductance leads to membrane potential changes that propagate throughout neuronal networks [15]. The downstream effects include reduced neuronal excitability, decreased neurotransmitter release from presynaptic terminals, and overall suppression of excitatory signaling within affected brain regions [15] [20].

Investigation of signal transduction pathways reveals that Procymate-mediated GABA-A receptor enhancement produces both immediate and sustained neurophysiological effects [20]. The immediate effects involve direct ion channel modulation and membrane potential changes, while longer-term effects may include alterations in gene expression patterns and synaptic plasticity mechanisms [15] [16]. These pathway investigations demonstrate that carbamate modulators like Procymate can influence multiple levels of nervous system function through their primary receptor interactions [20].

The temporal characteristics of signal transduction indicate that Procymate produces rapid onset effects consistent with direct receptor modulation, followed by sustained duration of action that reflects the compound's binding kinetics and metabolic stability [20]. Signal termination mechanisms involve both receptor desensitization processes and drug clearance pathways that restore baseline neuronal excitability [20]. The reversible nature of these signal transduction effects supports the therapeutic potential of allosteric modulators in clinical applications [15] [20].

Signal Transduction Pathway Components

| Pathway Component | Mechanism | Downstream Effect | Temporal Characteristics |

|---|---|---|---|

| GABA-A receptor activation | Allosteric enhancement | Enhanced gamma-aminobutyric acid binding | Rapid onset [15] |

| Chloride channel opening | Increased channel conductance | Prolonged channel open time | Sustained duration [33] |

| Membrane hyperpolarization | Electrochemical gradient change | Decreased excitability | Reversible modulation [15] |

| Neuronal inhibition | Reduced action potential firing | Sedation and anxiolysis | Dose-dependent response [20] |

| Therapeutic response | Central nervous system depression | Clinical efficacy | Therapeutic window |

GABA Receptor Modulation Mechanisms

Procymate functions as a carbamate derivative that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors [1] [2]. The compound shares structural and mechanistic similarities with related carbamate drugs such as hexapropymate and phenprobamate [1] [2], indicating a common pharmacological pathway within the carbamate class of central nervous system depressants.

The fundamental mechanism involves the enhancement of GABAergic neurotransmission through modulation of the GABA-A receptor chloride channel complex [3] [4]. GABA-A receptors are pentameric ligand-gated ion channels composed of five subunits arranged around a central chloride-selective pore [5] [6]. The most common receptor subtype consists of two alpha subunits, two beta subunits, and one gamma subunit, typically in the α1β2γ2 configuration [5] [6].

Table 1: GABA-A Receptor Subunit Composition and Function

| Subunit Type | Common Isoforms | Primary Function | Pharmacological Target |

|---|---|---|---|

| Alpha (α) | α1, α2, α3, α5 | Agonist binding site | Benzodiazepine sensitivity |

| Beta (β) | β1, β2, β3 | Agonist binding site | Barbiturate binding |

| Gamma (γ) | γ2 | Allosteric modulation | Benzodiazepine binding |

| Delta (δ) | δ | Extrasynaptic localization | Neurosteroid sensitivity |

As a positive allosteric modulator, Procymate does not directly activate GABA-A receptors but instead enhances the receptor's response to endogenous GABA [4]. This mechanism differs from direct agonists in that it requires the presence of GABA to produce its effects, providing a more physiologically relevant modulation pattern [4] [7].

The carbamate structure of Procymate likely interacts with the GABA-A receptor complex at sites distinct from the GABA binding site, similar to other positive allosteric modulators [8] [9]. Research on related carbamate compounds indicates that these molecules may interact with the receptor through barbiturate-like binding sites, which can enhance chloride channel conductance and increase the frequency or duration of channel opening events [8] [10].

Electrophysiological Research Findings

Electrophysiological studies of GABA-A receptor function provide insights into the mechanisms by which carbamate compounds like Procymate modulate neuronal excitability. The primary electrophysiological effect involves the enhancement of chloride conductance through GABA-A receptor channels [11] [12].

Single-channel recordings of GABA-A receptors demonstrate that positive allosteric modulators increase the effective single-channel conductance and modify channel kinetics [11]. The typical single-channel conductance of GABA-A receptors ranges from 19 to 29 picosiemens, depending on the chloride concentration gradient and receptor subunit composition [11]. Positive allosteric modulators like Procymate would be expected to increase the probability of channel opening and potentially extend the mean open time of individual channels.

Table 2: Electrophysiological Properties of GABA-A Receptors

| Parameter | Value | Reference Condition |

|---|---|---|

| Single-channel conductance | 19-29 pS | 150 mM Cl⁻ intracellular, 120 mM Cl⁻ extracellular |

| Mean open time | 0.39-2.1 ms | Dual exponential distribution |

| Desensitization time constant | Variable | Depends on agonist concentration |

| Reversal potential | -75 mV | Physiological chloride gradient |

The voltage dependence of GABA-A receptor activation shows an exponential relationship with membrane potential, with channel opening probability increasing e-fold for every 80 millivolts of depolarization. This voltage dependence is maintained during positive allosteric modulation, suggesting that compounds like Procymate preserve the fundamental gating properties of the receptor while enhancing its sensitivity to GABA.

Membrane potential recordings in neurons treated with GABA-A receptor positive allosteric modulators typically show enhanced inhibitory postsynaptic potentials (IPSPs) and increased membrane hyperpolarization. The chloride influx through activated GABA-A receptors drives the membrane potential toward the chloride equilibrium potential, which is approximately -75 millivolts in mature neurons.

Neuronal Inhibitory Pathway Interactions

The neuronal inhibitory pathways mediated by GABA-A receptors operate through two primary circuit motifs: feedforward inhibition and feedback inhibition. Procymate's modulation of GABA-A receptors would influence both of these inhibitory mechanisms, affecting the overall balance between excitation and inhibition in neural networks.

Feedforward inhibition occurs when excitatory pathways simultaneously activate both principal neurons and inhibitory interneurons, with the interneurons providing rapid inhibitory input to the same principal cell population. This circuit motif establishes narrow integration time windows that regulate spike timing and temporal precision in neural processing. Enhanced GABA-A receptor function through Procymate modulation would strengthen feedforward inhibition, potentially narrowing these integration windows and reducing the likelihood of action potential generation in postsynaptic neurons.

Feedback inhibition involves the recruitment of inhibitory interneurons by the activity of principal neurons themselves, creating a self-regulating mechanism that controls population-level activity. This circuit motif normalizes inhibition according to the overall activity level of the neural network and regulates spike synchrony among principal cells. Procymate's enhancement of GABA-A receptor function would amplify feedback inhibition, providing stronger homeostatic control of network excitability.

Table 3: Inhibitory Circuit Motifs and Their Functions

| Circuit Type | Mechanism | Functional Role | Procymate Effect |

|---|---|---|---|

| Feedforward | Direct excitation of interneurons | Spike timing regulation | Enhanced temporal precision |

| Feedback | Activity-dependent recruitment | Population homeostasis | Strengthened network stability |

| Tonic | Extrasynaptic GABA-A receptors | Baseline inhibition | Elevated inhibitory tone |

| Phasic | Synaptic GABA-A receptors | Rapid inhibitory signaling | Amplified IPSP amplitude |

The interaction between synaptic and extrasynaptic GABA-A receptors creates a dual inhibitory system with different temporal characteristics. Synaptic GABA-A receptors mediate rapid, phasic inhibition with millisecond time scales, while extrasynaptic receptors contribute to tonic inhibition that operates over longer time periods. Procymate's modulation of both receptor populations would enhance both phasic and tonic inhibitory components, creating a comprehensive suppression of neuronal excitability.

Chloride Channel Conductance Modulation Studies

The chloride channel conductance properties of GABA-A receptors are fundamental to understanding the neurophysiological effects of Procymate. Chloride conductance through GABA-A receptors depends on the electrochemical gradient for chloride ions and the specific properties of the channel pore [12].

The chloride concentration gradient across the neuronal membrane is maintained by the balanced activity of two primary chloride transporters: the sodium-potassium-chloride co-transporter (NKCC1) and the potassium-chloride co-transporter (KCC2). In mature neurons, KCC2 activity predominates, maintaining low intracellular chloride concentrations and ensuring that GABA-A receptor activation produces hyperpolarizing responses.

Table 4: Chloride Transport and Gradient Maintenance

| Transporter | Direction | Developmental Expression | Functional Role |

|---|---|---|---|

| NKCC1 | Chloride influx | High in immature neurons | Depolarizing GABA responses |

| KCC2 | Chloride efflux | High in mature neurons | Hyperpolarizing GABA responses |

| ClC-2 | Chloride efflux | Constitutive expression | Baseline chloride regulation |

Studies examining chloride channel conductance modulation reveal that positive allosteric modulators like Procymate enhance the effective chloride permeability of GABA-A receptors without altering the fundamental selectivity of the channel [12]. The enhancement occurs through increased channel opening frequency and potentially extended open times, rather than through changes in the single-channel conductance properties [12].

The relationship between intracellular chloride concentration and GABA-A receptor function demonstrates that chloride itself can influence receptor kinetics and expression. High intracellular chloride concentrations can promote the expression of specific GABA-A receptor subtypes and alter the decay kinetics of chloride-mediated currents [12]. This creates a feedback mechanism where the ionic environment influences the very receptors that control chloride flux.

Experimental studies using patch-clamp techniques have demonstrated that GABA-A receptor-mediated chloride currents exhibit complex kinetics with multiple open and closed states [11]. The distribution of open intervals follows a dual exponential pattern, indicating at least two distinct open states with different lifetimes [11]. Positive allosteric modulators like Procymate would be expected to influence the transitions between these states, potentially favoring longer-lived open states and increasing the overall chloride conductance.

Long-Term Potentiation and Depression Effects

The relationship between GABAergic modulation and synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD) is complex and depends on the specific neural circuits and timing of inhibitory input. Procymate's enhancement of GABA-A receptor function would be expected to influence these plasticity mechanisms through modulation of the excitation-inhibition balance.

Long-term potentiation typically requires the coincident activation of presynaptic and postsynaptic elements, leading to sustained increases in synaptic strength. The induction of LTP depends on calcium influx through NMDA receptors, which requires sufficient postsynaptic depolarization to remove the voltage-dependent magnesium block. Enhanced GABAergic inhibition through Procymate modulation could potentially interfere with LTP induction by maintaining the membrane potential at hyperpolarized levels that prevent NMDA receptor activation.

Table 5: Synaptic Plasticity Mechanisms and GABAergic Modulation

| Plasticity Type | Induction Requirements | GABAergic Influence | Procymate Effect |

|---|---|---|---|

| LTP | Postsynaptic depolarization | Opposes induction | Reduced LTP likelihood |

| LTD | Moderate calcium elevation | Facilitates induction | Enhanced LTD likelihood |

| Depotentiation | Low-frequency stimulation | Permissive effect | Maintained homeostasis |

| Metaplasticity | Activity history | Sliding threshold | Stabilized networks |

However, the relationship between inhibition and plasticity is not simply oppositional. Studies have demonstrated that specific patterns of inhibitory input can actually facilitate certain forms of plasticity by providing temporal precision and preventing runaway excitation. The timing of inhibitory input relative to excitatory stimulation is crucial for determining whether inhibition enhances or suppresses plasticity induction.

Long-term depression represents a complementary plasticity mechanism that weakens synaptic connections through sustained reductions in synaptic strength. LTD can be induced by different patterns of activity and may be less sensitive to inhibitory modulation than LTP. In some cases, enhanced GABAergic function may actually facilitate LTD induction by preventing the strong depolarization that would favor LTP over LTD.

The temporal dynamics of synaptic plasticity reveal that LTD typically requires longer induction periods than LTP and may serve to refine and optimize synaptic connections after initial potentiation. Procymate's enhancement of GABAergic inhibition could contribute to this refinement process by creating an environment that favors the maintenance of strong connections while allowing weak connections to undergo depression.

Research on the molecular mechanisms underlying these plasticity effects suggests that GABAergic modulation influences both the induction and expression phases of synaptic plasticity. The calcium signaling pathways that mediate plasticity are sensitive to the membrane potential and the temporal pattern of synaptic input, both of which are influenced by the level of GABAergic inhibition present in the circuit.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant